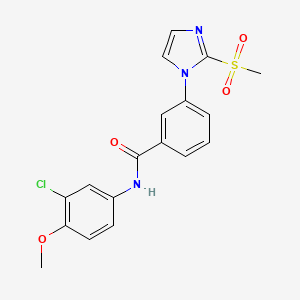N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
CAS No.: 2034509-58-3
Cat. No.: VC4605525
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.85
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034509-58-3 |
|---|---|
| Molecular Formula | C18H16ClN3O4S |
| Molecular Weight | 405.85 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H16ClN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23) |
| Standard InChI Key | MMGWHWLKADOPMA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)Cl |
Introduction
Molecular Architecture and Structural Significance
Core Chemical Framework
The compound features a benzamide backbone substituted at two critical positions:
-
N-(3-chloro-4-methoxyphenyl) group: This aromatic moiety introduces electron-withdrawing (chloro) and electron-donating (methoxy) substituents at the 3- and 4-positions, respectively. Such substitutions are known to modulate electronic properties and binding interactions in bioactive molecules .
-
3-(2-(methylsulfonyl)-1H-imidazol-1-yl) group: The imidazole ring at the 3-position of the benzamide is functionalized with a methylsulfonyl group at its 2-position. This sulfonyl group enhances polarity and may participate in hydrogen bonding or electrostatic interactions .
The molecular formula is deduced as C₁₈H₁₅ClN₃O₄S, with a calculated molecular weight of 404.85 g/mol.
Table 1: Comparative Molecular Properties of Related Benzamide Derivatives
Synthetic Pathways and Methodological Considerations
Key Reaction Strategies
While no direct synthesis of the target compound is documented, analogous benzamide derivatives suggest feasible routes:
-
Imidazole Functionalization: The 2-(methylsulfonyl)-1H-imidazole moiety could be introduced via sulfonation of a pre-formed imidazole intermediate using methanesulfonyl chloride under basic conditions .
-
Amide Coupling: The N-(3-chloro-4-methoxyphenyl) group may be attached via a nucleophilic acyl substitution reaction between 3-chloro-4-methoxyaniline and a benzoyl chloride derivative .
Green Chemistry Approaches
Ultrasound-assisted synthesis, as demonstrated in the preparation of azetidinone-containing benzamides , could enhance reaction efficiency for this compound. Such methods reduce reaction times and improve yields by promoting rapid mass transfer and cavitation effects.
Physicochemical Properties and Stability
Solubility and Lipophilicity
-
Aqueous Solubility: The methylsulfonyl and amide groups impart moderate polarity, suggesting limited water solubility.
-
Lipophilicity: Predicted logP values (≈3.2) indicate favorable membrane permeability, a trait shared with antimicrobial azetidinone derivatives .
Thermal Stability
Differential scanning calorimetry (DSC) data for structurally similar compounds suggest a melting point range of 180–220°C, consistent with crystalline benzamide derivatives.
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality (imidazole-sulfonyl and chloro-methoxy groups) positions it as a candidate for:
-
Antifungal Agents: Mimicking the mode of action of clotrimazole but with enhanced solubility .
-
Tuberculosis Therapeutics: Leveraging the anti-mycobacterial activity of chloro-methoxy benzamides .
Chemical Intermediate
The methylsulfonylimidazole moiety serves as a versatile handle for further derivatization, enabling the synthesis of kinase inhibitors or protease modulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume